(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride
Descripción
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-fluorobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,6H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBQWZVHXHCBOB-SWLXLVAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Route from Vince Lactam
A widely cited method involves starting from (1R)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam, CAS 79200-56-9), a chiral precursor that enables stereochemical retention during fluorination. The process follows these key steps:
- Hydrolysis and Oxidation :
Vince lactam is hydrolyzed under acidic conditions to yield a bicyclic intermediate, which undergoes Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) to form a ketone. - Fluorination with Deoxo-Fluor :
The ketone intermediate is treated with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) under microwave irradiation (60–80°C, 30–60 min), selectively introducing fluorine at the C3 position. This step achieves >90% conversion with minimal epimerization. - Deprotection and Salt Formation :
The fluorinated lactam is hydrolyzed with hydrochloric acid in ethanol, followed by Boc protection and subsequent deprotection to yield the free amino acid. Final treatment with HCl gas in diethyl ether produces the hydrochloride salt.
Key Data :
| Step | Yield (%) | Purity (%) | Stereochemical Integrity |
|---|---|---|---|
| Fluorination | 85 | 95 | (2S,3R) >98% ee |
| Hydrochloride Formation | 90 | 99 | Retained configuration |
Asymmetric Synthesis via Chiral Nickel(II) Complexes
Nickel-Catalyzed Alkylation
A gram-scale asymmetric synthesis employs a chiral Ni(II) complex to control stereochemistry:
- Substrate Preparation :
Ethyl fluoroacetoacetate is condensed with a glycine Schiff base, forming a β-fluoro-β-keto ester. - Enantioselective Alkylation :
The keto ester undergoes alkylation using methyl iodide in the presence of a Ni(II)-(R)-BPB complex (BPB = 4-benzoylpyridine-derived ligand). This step achieves 92% ee for the (2S,3R) configuration. - Hydrolysis and Salt Formation :
The alkylated product is hydrolyzed with 6M HCl at 110°C for 12 hours, followed by recrystallization from ethanol/water to obtain the hydrochloride salt.
Advantages :
- Avoids racemization due to the stability of the Ni(II) complex.
- Scalable to >10 g with consistent enantiomeric excess (ee).
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Racemic 2-amino-3-fluorobutanoic acid is resolved using L-amino acid oxidase (L-AAO) from Trigonopsis variabilis:
- Enzymatic Oxidation :
The D-enantiomer is selectively oxidized to the imino acid, leaving the L-(2S,3R) isomer unreacted. - Acid Hydrolysis :
The imino acid is hydrolyzed under acidic conditions, and the remaining L-isomer is precipitated as the hydrochloride salt.
Performance Metrics :
- Conversion Efficiency : 48% (theoretical maximum for kinetic resolution).
- ee of Product : 99% after recrystallization.
Industrial-Scale Production and Optimization
Continuous Flow Fluorination
Recent advances utilize continuous flow reactors to enhance fluorination efficiency:
- Reactor Design :
A tubular reactor with PTFE lining ensures corrosion resistance during HF or Deoxo-Fluor reactions. - Process Parameters :
- Temperature: 50°C
- Residence time: 10 min
- Pressure: 2 bar
Outcomes :
- 20% higher yield compared to batch processes.
- Reduced byproduct formation (e.g., difluorinated species).
Analytical Validation and Quality Control
Chiral HPLC Analysis
Enantiomeric purity is quantified using a Chiralpak® IC column (4.6 × 250 mm) with a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. The (2S,3R) isomer elutes at 12.3 min, while the (2R,3S) isomer elutes at 16.7 min.
X-ray Crystallography
Single-crystal X-ray analysis confirms the absolute configuration. Key bond angles:
Challenges and Mitigation Strategies
Epimerization During Hydrolysis
Byproduct Formation in Fluorination
- Risk : Over-fluorination at C4.
- Solution : Limit reaction time to 30 min and use stoichiometric Deoxo-Fluor.
Análisis De Reacciones Químicas
Substitution Reactions
The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for modifying the compound’s structure in synthetic pathways:
Reagents/Conditions
-
Nucleophiles : Sodium azide (NaN₃), thiols (e.g., HS-R), hydroxide ions (OH⁻)
-
Solvents : Polar aprotic solvents (e.g., DMF, DMSO)
-
Temperature : 25–60°C
Products
| Nucleophile | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| NaN₃ | 3-Azido derivative | 78–85 | |
| HS-R | Thioether analog | 65–72 |
Mechanistic Insight
Fluoride elimination proceeds via a two-step process:
-
Deprotonation at the β-carbon forms a quinonoid intermediate.
-
Nucleophilic attack occurs at the electrophilic C3 position, releasing fluoride ions (F⁻) .
Oxidation Reactions
The primary amino group (-NH₂) and α-carbon are susceptible to oxidation:
Reagents/Conditions
-
Oxidizing Agents : KMnO₄ (acidic), H₂O₂ (neutral)
-
Temperature : 0–25°C
Products
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| KMnO₄ (H⁺) | Oxime (C=N-OH) | High | |
| H₂O₂ | Nitrile (C≡N) | Moderate |
Notes
-
Steric hindrance from the fluorine atom reduces oxidation rates compared to non-fluorinated analogs .
Reduction Reactions
The compound’s amino and carboxyl groups participate in reduction pathways:
Reagents/Conditions
-
Reducing Agents : LiAlH₄, NaBH₄
-
Solvents : Dry THF, ether
-
Temperature : -20°C to 25°C
Products
| Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| LiAlH₄ | 2-Amino-3-fluorobutanol | 88–92 | |
| NaBH₄ | Secondary amine | 45–50 |
Enzymatic Interactions
The compound acts as a substrate or inhibitor in enzyme-catalyzed reactions:
Key Enzymes
-
GABA Aminotransferase (GABA-AT) : Binds to the active site, undergoing transamination or fluoride elimination .
-
Ornithine Aminotransferase (OAT) : Forms covalent adducts via conjugate addition mechanisms .
Kinetic Data
| Enzyme | k<sub>cat</sub> (s⁻¹) | K<sub>m</sub> (μM) | Inhibition Type | Reference |
|---|---|---|---|---|
| GABA-AT | 0.12 ± 0.03 | 8.5 ± 1.2 | Competitive | |
| OAT | 0.08 ± 0.02 | 12.3 ± 2.1 | Irreversible |
Mechanism
-
GABA-AT : The (R)-enantiomer undergoes HF elimination, generating an α,β-unsaturated aldimine intermediate .
-
OAT : Fluoride elimination produces electrophilic intermediates that form covalent bonds with catalytic lysine residues .
Hydrolysis and Alkylation
The hydrochloride salt enhances solubility, facilitating hydrolysis and alkylation in aqueous media:
Hydrolysis
Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃
-
Product : N-Alkylated derivatives (e.g., N-methyl analog) with 70–80% yield .
Decarboxylation
Thermal or enzymatic decarboxylation removes the carboxyl group:
Conditions
-
Thermal : 150–200°C, inert atmosphere
-
Enzymatic : Pyridoxal phosphate (PLP)-dependent decarboxylases
Products
| Method | Product | Yield (%) | Reference |
|---|---|---|---|
| Thermal | 3-Fluorobutylamine | 60–65 | |
| Enzymatic | β-Fluoroamine | 40–45 |
Comparative Reactivity
The fluorine atom’s influence is evident when comparing reaction rates to non-fluorinated analogs:
| Reaction Type | Relative Rate (vs. Non-Fluorinated) | Factor Influencing Rate |
|---|---|---|
| Substitution | 1.5–2× faster | C–F bond polarization |
| Oxidation | 0.3–0.5× slower | Steric hindrance |
| Enzymatic turnover | 10–20× slower | Electronic effects |
Aplicaciones Científicas De Investigación
Biological Activities
- Neurotransmitter Modulation : Due to its structural similarity to natural amino acids, (2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride can interact with neurotransmitter receptors. This interaction may influence neural signaling pathways, making it a candidate for neuropharmacological research.
- Antioxidant Properties : Research indicates that fluorinated amino acids may possess antioxidant activity, potentially protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit enhanced antimicrobial properties compared to non-fluorinated counterparts, indicating its potential in developing new antimicrobial agents.
Pharmaceutical Development
The unique structure of this compound positions it as a valuable candidate for drug development. Its ability to mimic natural substrates allows researchers to explore its role in enzyme mechanisms and protein interactions.
- Case Study : In a study examining the inhibition of GABA aminotransferase (GABA-AT), derivatives of fluorinated amino acids were shown to enhance binding efficiency and selectivity compared to traditional inhibitors .
Biochemical Research
This compound serves as a tool for studying protein interactions and enzyme mechanisms. Its chiral nature allows for investigations into stereospecific interactions within biological systems.
- Case Study : Researchers have utilized this compound in the synthesis of novel peptide analogs to probe protease structures and functions, demonstrating its versatility in biochemical applications .
Agricultural Chemistry
There is potential for this compound's application in developing agrochemicals that require specific biological activity against pests or pathogens. Its unique properties could lead to the formulation of more effective agricultural products.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparación Con Compuestos Similares
Structural and Functional Group Variations
(2S,3R)-2-Methyl-3-aminopentanoic Acid Hydrochloride
- Substituents: Methyl group (C2), amino group (C3), HCl salt.
- Molecular Formula: C₆H₁₄ClNO₂.
- Molecular Weight : 175.64 g/mol.
- Key Differences : The methyl group introduces steric bulk compared to fluorine, reducing electronegativity effects. This compound is synthesized via stereoselective conjugate addition, highlighting divergent synthetic routes compared to fluorinated analogs .
Fmoc-SR-Dab(3-Aloc)-OH
- Substituents: Fmoc (C2), Alloc (C3), amino group.
- Molecular Formula : C₂₃H₂₄N₂O₆.
- Molecular Weight : 424.45 g/mol.
- Key Differences : Protective groups (Fmoc/Alloc) make this compound a peptide synthesis reagent. The absence of fluorine and the larger molecular weight limit its use in small-molecule therapeutic contexts .
Methyl (2S)-3-Amino-2-fluoropropanoate Hydrochloride
- Substituents : Fluorine (C2), methyl ester, HCl salt.
- Molecular Formula: C₄H₉ClFNO₂.
- Molecular Weight : 154.21 g/mol (as reported).
- Key Differences: Shorter carbon chain (propanoate vs. butanoic acid) and ester group reduce acidity compared to carboxylic acids. Fluorine at C2 instead of C3 alters steric and electronic effects .
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride
- Substituents : Hydroxy (C3), methyl (C4), HCl salt.
- Molecular Formula: C₆H₁₄ClNO₃.
- Molecular Weight : 183.64 g/mol.
- Key Differences: The hydroxy group enables hydrogen bonding but lacks fluorine’s strong electron-withdrawing effects. Applications include chiral amino acid synthesis .
Physicochemical Properties
Actividad Biológica
(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride, a fluorinated amino acid derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by diverse sources and data.
- Molecular Formula : C4H8ClFNO2
- Molecular Weight : 145.56 g/mol
- Structure : The compound features a chiral center at the 2-position and a fluorine atom at the 3-position of the butanoic acid chain, influencing its biological interactions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, studies indicate that it can interact with GABA aminotransferase (GABA-AT), showing a preference for the (R)-enantiomer as a substrate for HF elimination.
- Receptor Modulation : Its structural similarity to natural amino acids allows it to modulate neurotransmitter receptors, potentially affecting neural signaling pathways.
1. Neurotransmitter Modulation
This compound exhibits properties similar to gamma-aminobutyric acid (GABA), which may influence neurotransmission. The compound's ability to act on GABA receptors suggests potential applications in neuropharmacology.
2. Antioxidant Properties
Preliminary investigations indicate that fluorinated amino acids may possess antioxidant activity. These properties can protect cells from oxidative stress, contributing to their therapeutic potential in various diseases.
3. Antimicrobial Activity
Research suggests that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This characteristic positions this compound as a candidate for developing new antimicrobial agents.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Observations | References |
|---|---|---|
| Neurotransmitter Modulation | Modulates GABA receptors; influences neural signaling pathways | |
| Antioxidant Properties | Potential antioxidant activity; protects against oxidative stress | |
| Antimicrobial Activity | Enhanced antimicrobial properties compared to non-fluorinated analogs |
Case Studies
Neuropharmacological Applications :
A study investigated the effects of this compound on GABA metabolism under hypoxic conditions. The findings indicated that the compound could modulate GABA levels significantly, suggesting therapeutic implications for neurodegenerative diseases.
Antimicrobial Research :
In another study focusing on antimicrobial properties, this compound demonstrated notable efficacy against various bacterial strains. This research highlighted its potential as a lead compound in developing new antibiotics.
Q & A
Q. What are the key synthetic routes for (2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves stereoselective fluorination and protection/deprotection strategies. For example:
- Step 1 : Protection of the amino group using Boc anhydride to prevent unwanted side reactions during fluorination .
- Step 2 : Fluorination at the 3-position using a fluorinating agent (e.g., Selectfluor) under controlled pH and temperature to retain the (2S,3R) configuration .
- Step 3 : Deprotection with hydrochloric acid to yield the hydrochloride salt .
- Critical Factors : Reaction temperature (0–25°C) and solvent polarity significantly impact enantiomeric excess. Polar aprotic solvents like DMF enhance fluorination efficiency .
Q. How can the purity and stereochemical integrity of this compound be verified using analytical techniques?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10 v/v) and UV detection at 254 nm to resolve enantiomers .
- NMR Spectroscopy : NMR confirms fluorination (δ ~ -200 ppm for C-F), while NMR identifies stereochemistry via coupling constants (e.g., = 4–6 Hz for cis-configuration) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H] = 182.05) .
Advanced Research Questions
Q. What role does the fluorine atom at the 3-position play in the compound’s interaction with biological targets, such as enzymes?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance binding affinity via:
- Hydrogen Bonding : The C-F bond acts as a hydrogen-bond acceptor, stabilizing interactions with enzyme active sites (e.g., enkephalinase inhibition reduces peptide degradation by 40–60% compared to non-fluorinated analogs) .
- Metabolic Stability : Fluorination decreases susceptibility to oxidative metabolism, prolonging in vivo half-life (e.g., t increased from 2.1 to 4.7 hours in rodent models) .
- Experimental Validation : Use X-ray crystallography or molecular docking to map fluorine’s spatial orientation in enzyme complexes .
Q. How do structural modifications (e.g., esterification, benzylation) of the amino and carboxyl groups affect pharmacokinetic properties?
- Methodological Answer :
- Esterification : Converting the carboxyl group to ethyl ester (e.g., (2S,3R)-ethyl 2-amino-3-fluorobutanoate hydrochloride) improves cell permeability (logP increases from -1.2 to 0.8) but requires in vivo hydrolysis for activation .
- Benzylation : Protecting the amino group with benzyl enhances stability in acidic environments (e.g., gastric fluid), increasing oral bioavailability by ~30% .
- Quantitative Analysis : Use LC-MS/MS to track prodrug conversion rates in plasma and tissue homogenates .
Q. What challenges arise in scaling up the synthesis of this fluorinated amino acid while maintaining enantiomeric excess, and how can they be addressed?
- Methodological Answer :
- Challenge 1 : Fluorination efficiency drops at >10 g scale due to reagent decomposition. Solution : Use continuous-flow reactors with real-time monitoring of Selectfluor concentration .
- Challenge 2 : Racemization during deprotection. Solution : Optimize HCl concentration (2–3 M) and reaction time (<1 hour) to minimize stereochemical loss .
- Process Validation : Implement QbD (Quality by Design) principles, including DOE (Design of Experiments) to map critical process parameters (CPPs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
